2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H13Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an ethylaminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol involves the reduction of 1-(2,5-dichlorophenyl)ethanone using hydrogen in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, with the ketone being reduced to the corresponding alcohol.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethanone
Reduction: 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aminoethanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,4-Dichlorophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(3,5-Dichlorophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(2,6-Dichlorophenyl)ethyl]amino}ethan-1-ol
Uniqueness
2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13Cl2NO |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-[1-(2,5-dichlorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(13-4-5-14)9-6-8(11)2-3-10(9)12/h2-3,6-7,13-14H,4-5H2,1H3 |
InChI Key |
FIHYWIIPPRQUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.